![molecular formula C15H15FN4O2 B2882490 N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097862-93-4](/img/structure/B2882490.png)
N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H15FN4O2 and its molecular weight is 302.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and autoimmune diseases. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an azetidine moiety and a 3-fluoro-4-methoxybenzoyl group. The structural formula can be represented as follows:
This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
This compound has been investigated for its role as a JAK1 inhibitor , which is crucial for the signaling pathways involved in immune responses and inflammation. The inhibition of JAK1 can lead to reduced cytokine signaling, making it a target for treating autoimmune diseases and certain cancers .
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Key findings include:
- Cell Lines Tested : The compound exhibited significant activity against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were reported as follows:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 0.48 |
CEM-13 | 0.76 |
MEL-8 | 0.19 |
These values indicate that the compound is more potent than traditional chemotherapeutics like doxorubicin, particularly in inducing apoptosis in cancer cells through caspase activation .
Mechanistic Studies
Flow cytometry assays demonstrated that this compound triggers apoptosis via the intrinsic pathway, characterized by increased caspase 3/7 activity. This suggests that the compound may effectively halt cell proliferation at the G1 phase of the cell cycle, leading to programmed cell death .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Study on MCF-7 Cells : In a controlled environment, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, confirming its efficacy as an anticancer agent.
- In Vivo Models : Preliminary in vivo studies using mouse models indicated significant tumor regression when treated with this compound compared to control groups.
Conclusion and Future Directions
The biological activity of this compound demonstrates promising potential as a therapeutic agent in oncology and autoimmune disorders. Its mechanism as a JAK1 inhibitor and its potent cytotoxic effects against various cancer cell lines warrant further investigation.
Future research should focus on:
- Clinical Trials : To evaluate safety and efficacy in human subjects.
- Structural Modifications : To enhance potency and selectivity towards specific targets.
This compound represents a significant advancement in drug discovery, particularly for challenging conditions such as cancer and autoimmune diseases.
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-22-13-3-2-10(6-12(13)16)15(21)20-7-11(8-20)19-14-4-5-17-9-18-14/h2-6,9,11H,7-8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRXIMZDBYTIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。